Colestilan

Description

Structure

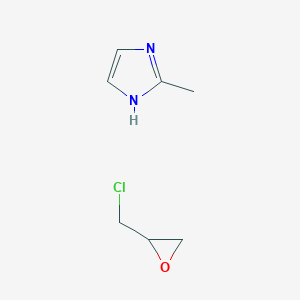

2D Structure

Properties

IUPAC Name |

2-(chloromethyl)oxirane;2-methyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2.C3H5ClO/c1-4-5-2-3-6-4;4-1-3-2-5-3/h2-3H,1H3,(H,5,6);3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMLYXMVPJAVFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1.C1C(O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40914950 | |

| Record name | 2-(Chloromethyl)oxirane--2-methyl-1H-imidazole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95522-45-5 | |

| Record name | Colestilan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95522-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Colestilan chloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095522455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colestilan chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11634 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(Chloromethyl)oxirane--2-methyl-1H-imidazole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Colestilan: A Technical Overview of its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colestilan is a non-absorbed, orally administered polymer that functions as a phosphate (B84403) binder and bile acid sequestrant.[1] It is clinically used for the treatment of hypercholesterolemia and hyperphosphatemia.[1] This technical guide provides a detailed overview of the chemical structure and synthetic route of the this compound polymer, based on available scientific literature and patent information. While specific, proprietary manufacturing protocols are not publicly available, this document pieces together the fundamental chemistry to provide a comprehensive understanding for research and development purposes.

Chemical Structure

This compound is a cross-linked copolymer synthesized from two primary monomers: 2-methylimidazole (B133640) and epichlorohydrin (B41342) .[1] The IUPAC name for the resulting polymer is 2-(chloromethyl)oxirane 2-methyl-1H-imidazole copolymer.[1]

The polymerization process results in a complex, three-dimensional network. The imidazole (B134444) rings from the 2-methylimidazole units provide the cationic charges necessary for binding anionic species like phosphate and bile acids. Epichlorohydrin acts as the cross-linking agent, connecting the polymer chains and rendering the final product insoluble in water.

Monomeric Units:

| Monomer | Chemical Structure | Molar Mass ( g/mol ) |

| 2-Methylimidazole |  | 82.10 |

| Epichlorohydrin |  | 92.52 |

Synthesis of this compound Polymer

The synthesis of this compound involves a step-growth polymerization reaction between 2-methylimidazole and epichlorohydrin. This type of reaction leads to the formation of a highly cross-linked, insoluble polymer network.

While a detailed, publicly available experimental protocol for the industrial manufacturing of this compound is not available, the general synthetic pathway can be inferred from the known chemistry of its monomers. The reaction proceeds via the nucleophilic attack of the nitrogen atoms in the 2-methylimidazole ring on the electrophilic carbon atoms of the epoxide ring in epichlorohydrin. This ring-opening reaction forms a covalent bond and a secondary alcohol. The remaining chloromethyl group on the epichlorohydrin can then react with another imidazole nitrogen, leading to the cross-linking of the polymer chains.

Proposed Synthesis Pathway:

Caption: Proposed reaction pathway for the synthesis of this compound.

General Experimental Considerations (Hypothetical):

A hypothetical laboratory-scale synthesis would likely involve the following steps. It is crucial to note that these are generalized conditions and would require optimization.

-

Reaction Setup: The reaction would typically be carried out in a suitable solvent that can dissolve the monomers but from which the polymer product precipitates upon formation.

-

Stoichiometry: The molar ratio of 2-methylimidazole to epichlorohydrin would be a critical parameter to control the degree of cross-linking and, consequently, the swelling capacity and binding efficiency of the final polymer.

-

Reaction Conditions: The polymerization would likely be conducted at an elevated temperature to facilitate the reaction. The reaction time would need to be sufficient to achieve the desired molecular weight and cross-linking density.

-

Purification: The resulting polymer would be insoluble and could be purified by washing with various solvents to remove unreacted monomers, oligomers, and any catalysts or side products. The purified polymer would then be dried.

Characterization of this compound

A comprehensive characterization of the this compound polymer is essential to ensure its quality, efficacy, and safety. The following are key analytical techniques that would be employed.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy would be used to confirm the chemical structure of the polymer.

Hypothetical FTIR Experimental Protocol:

-

Sample Preparation: A small amount of the dried this compound polymer would be ground with potassium bromide (KBr) and pressed into a thin pellet.

-

Data Acquisition: The FTIR spectrum would be recorded over a range of approximately 4000 to 400 cm⁻¹.

-

Expected Characteristic Peaks:

-

C-N stretching vibrations from the imidazole ring.

-

C-H stretching and bending vibrations from the alkyl groups.

-

A broad O-H stretching band, indicating the presence of hydroxyl groups formed during the ring-opening of the epoxide.

-

Disappearance of the characteristic epoxide peaks from epichlorohydrin.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Solid-state NMR spectroscopy would be necessary to analyze the insoluble, cross-linked this compound polymer.

Hypothetical Solid-State ¹³C NMR Experimental Protocol:

-

Sample Preparation: The dried polymer would be packed into a solid-state NMR rotor.

-

Data Acquisition: A cross-polarization magic-angle spinning (CP/MAS) ¹³C NMR spectrum would be acquired.

-

Expected Chemical Shifts:

-

Resonances corresponding to the carbon atoms of the 2-methylimidazole ring.

-

Signals from the aliphatic carbons of the cross-linked epichlorohydrin units.

-

Physicochemical Properties

Quantitative Data (Illustrative):

The following table presents hypothetical quantitative data that would be determined to characterize different batches of this compound.

| Parameter | Method | Typical Value (Hypothetical) | Significance |

| Phosphate Binding Capacity | In vitro binding assay | > 2.5 mmol/g | Measures the therapeutic efficacy for hyperphosphatemia. |

| Bile Acid Binding Capacity | In vitro binding assay | Varies with bile acid | Indicates the efficacy for hypercholesterolemia. |

| Swelling Ratio | Gravimetric analysis | 5 - 15 g/g | Reflects the degree of cross-linking and influences binding kinetics. |

| Cross-linking Density | Swelling studies, mechanical testing | High | Determines the structural integrity and insolubility of the polymer. |

| Particle Size Distribution | Laser diffraction | 100 - 500 µm | Affects the palatability and gastrointestinal transit of the drug. |

Experimental Workflow for Characterization:

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a complex, cross-linked copolymer with a structure designed for the effective sequestration of phosphate and bile acids in the gastrointestinal tract. Its synthesis from 2-methylimidazole and epichlorohydrin results in a robust and insoluble polymer network. While detailed proprietary synthesis and characterization protocols are not publicly disclosed, an understanding of the fundamental chemical principles allows for the elucidation of its structure and the key parameters that govern its function. Further research into the precise control of the polymerization process could lead to the development of next-generation polymer-based therapeutics with enhanced binding capacities and tailored physicochemical properties.

References

The Pharmacokinetic Profile and Biodistribution of Colestilan: A Preclinical Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colestilan is a non-absorbable, orally administered polymer developed for the management of hypercholesterolemia and hyperphosphatemia.[1] As a bile acid sequestrant and phosphate (B84403) binder, its mechanism of action is localized to the gastrointestinal (GI) tract.[1] Understanding the pharmacokinetic and biodistribution profile of this compound in preclinical models is fundamental to elucidating its therapeutic effects and safety profile. This technical guide provides an in-depth summary of key preclinical findings, with a focus on quantitative data, experimental methodologies, and the logical framework of its action.

Core Concept: Non-Absorbable Nature of this compound

The foundational pharmacokinetic characteristic of this compound is its lack of systemic absorption. This has been definitively demonstrated in a human study utilizing radiolabeled 14C-Colestilan. In this study, following oral administration, the total radioactivity measured in whole blood and urine was below the lower limit of quantification.[2] Conversely, the mean cumulative excretion of radioactivity in the feces reached 99.66% within 216 hours post-dose.[2] This fundamental property of non-absorption dictates that the biodistribution of this compound is confined to the gastrointestinal tract, where it exerts its therapeutic effects.

Preclinical Pharmacokinetics and Biodistribution in Animal Models

Consistent with human data, preclinical studies in animal models indicate that this compound is not systemically absorbed and is quantitatively excreted in the feces. The primary preclinical model used to investigate the effects of this compound on lipid metabolism is the APOE*3 Leiden (E3L) transgenic mouse, a well-established model for diet-induced hyperlipidemia and atherosclerosis.

Fecal Excretion of Lipids and Bile Acids

A pivotal study by Sugimoto et al. (2013) in high-fat-fed E3L mice provides key quantitative data on the effects of this compound on fecal excretion, which serves as a direct measure of its activity within the GI tract.

Table 1: Effect of this compound on Fecal Excretion in High-Fat-Fed APOE*3 Leiden Mice

| Parameter | Control Group | This compound Group (1.5% in diet) | % Change |

| Fecal Bile Acids (μmol/day/mouse) | 2.8 ± 0.3 | 12.3 ± 1.0 | +339% |

| Fecal Neutral Sterols (μmol/day/mouse) | 10.2 ± 0.8 | 13.8 ± 1.1 | +35% |

| Fecal Total Fatty Acids (mg/day/mouse) | 29.8 ± 2.4 | 51.6 ± 3.8 | +73% |

Data are presented as mean ± SEM. Data extracted from Sugimoto et al., Journal of Lipid Research, 2013.

These data demonstrate a significant increase in the fecal excretion of bile acids, neutral sterols, and fatty acids in mice treated with this compound, confirming its mechanism of action in binding these molecules within the gut and preventing their reabsorption.

Experimental Protocols

Animal Model and Treatment

-

Animal Model: Mildly insulin-resistant male APOE*3 Leiden (E3L) transgenic mice are used. This model is susceptible to developing human-like hyperlipidemia and atherosclerosis when fed a high-fat diet.

-

Diet: Mice are fed a high-fat diet (containing 24% fat and 0.25% cholesterol) to induce a hyperlipidemic phenotype.

-

Treatment: this compound is administered as a dietary admixture at a concentration of 1.5% (w/w) for a period of 8 weeks. The control group receives the high-fat diet without this compound.

Fecal Lipid Analysis

-

Sample Collection: Feces are collected from the mice during the final weeks of the treatment period.

-

Lipid Extraction: Lipids are extracted from the dried and powdered feces using a modified Bligh and Dyer method.

-

Quantification:

-

Bile Acids: Fecal bile acids are measured enzymatically using a commercial kit.

-

Neutral Sterols: Fecal neutral sterols (e.g., cholesterol, coprostanol) are quantified by gas chromatography-mass spectrometry (GC-MS).

-

Fatty Acids: Fecal fatty acids are analyzed by gas chromatography after methylation.

-

Hyperinsulinemic-Euglycemic Clamp

To assess insulin (B600854) sensitivity, a hyperinsulinemic-euglycemic clamp is performed. This "gold standard" technique provides a measure of whole-body insulin action.

-

Procedure:

-

Following an overnight fast, a continuous infusion of human insulin is administered to achieve a state of hyperinsulinemia.

-

A variable infusion of glucose is simultaneously administered to maintain euglycemia (normal blood glucose levels).

-

The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin sensitivity; a higher GIR indicates greater insulin sensitivity.

-

Gene Expression Analysis

To understand the molecular mechanisms underlying the effects of this compound, gene expression analysis is performed on key metabolic tissues.

-

Tissue Collection: Liver, adipose tissue (visceral and subcutaneous), and muscle are collected from the mice at the end of the study.

-

RNA Extraction and Analysis: Total RNA is extracted from the tissues, and the expression levels of target genes involved in lipid and glucose metabolism are quantified using real-time quantitative polymerase chain reaction (qPCR).

Visualizing Experimental Workflows and Mechanisms

Conclusion

The preclinical pharmacokinetic and biodistribution profile of this compound is characterized by its non-absorbable nature, with its distribution and activity confined to the gastrointestinal tract. Studies in the APOE*3 Leiden mouse model provide robust quantitative data demonstrating that this compound effectively binds bile acids and lipids, leading to their increased fecal excretion. This localized action within the gut underpins its therapeutic effects on plasma cholesterol levels and other metabolic parameters. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other non-absorbable polymers in relevant preclinical models.

References

The Genesis of a Dual-Action Polymer: A Technical History of Colestilan's (MCI-196) Discovery and Development

For Immediate Release

OSAKA, Japan – Colestilan (MCI-196), a novel, non-absorbed, anion-exchange resin, represents a significant advancement in the management of hyperphosphatemia and dyslipidemia, primarily in patients with chronic kidney disease (CKD). Developed by Mitsubishi Tanabe Pharma Corporation, its journey from laboratory synthesis to clinical application underscores a targeted approach to addressing the multifaceted metabolic complications of CKD. This technical guide provides an in-depth history of this compound's discovery and development, detailing its mechanism of action, key experimental findings, and the scientific rationale behind its dual therapeutic effects.

Discovery and Synthesis: Engineering a Targeted Polymer

This compound was conceived as a non-calcium-based phosphate (B84403) binder to address the limitations of existing therapies, such as the risk of hypercalcemia associated with calcium-based binders. The core of this compound's innovation lies in its unique chemical structure: a cross-linked copolymer of 2-methylimidazole (B133640) and epichlorohydrin.[1] This specific combination was engineered to create a polymer with a high density of anion-binding sites, enabling it to effectively sequester phosphate and other anions within the gastrointestinal tract.

While the precise, proprietary synthesis protocol is detailed in patent literature, the general process involves the copolymerization of 2-methylimidazole with epichlorohydrin. This reaction results in a highly cross-linked, insoluble, and non-absorbable polymer designed for oral administration. Its structure allows it to function as an ion-exchange resin, binding to negatively charged ions in the gut.

Mechanism of Action: A Two-Pronged Approach

This compound exerts its therapeutic effects through two primary mechanisms of action: phosphate binding and bile acid sequestration.

2.1. Phosphate Binding: In the gastrointestinal tract, this compound's positively charged amine groups readily bind to negatively charged dietary phosphate ions. This forms an insoluble complex that is subsequently excreted in the feces, thereby reducing the absorption of phosphate into the bloodstream. This direct removal of dietary phosphate is crucial for managing hyperphosphatemia in patients with impaired renal function.

2.2. Bile Acid Sequestration: In addition to phosphate, this compound also binds to bile acids in the intestine, interrupting their enterohepatic circulation.[2] The liver compensates for this loss of bile acids by increasing their synthesis from cholesterol. This process upregulates the expression of hepatic low-density lipoprotein (LDL) receptors, leading to increased clearance of LDL cholesterol from the bloodstream and a subsequent reduction in serum LDL-C levels.

The following diagram illustrates the dual mechanism of action of this compound.

Preclinical Development: Establishing Efficacy and Safety

The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its binding capacity, efficacy, and safety profile.

3.1. In Vitro Binding Studies: In vitro assays are crucial for determining the binding capacity of phosphate binders under controlled laboratory conditions. A standard experimental protocol for assessing the phosphate-binding capacity of an ion-exchange resin like this compound is as follows:

Experimental Protocol: In Vitro Phosphate Binding Assay

-

Preparation of Phosphate Solutions: A series of phosphate solutions with varying concentrations (e.g., 10, 15, and 20 mM) are prepared using purified water. The pH of these solutions is adjusted to simulate different segments of the gastrointestinal tract (e.g., pH 3.0 for the stomach and pH 6.0 for the small intestine).

-

Incubation: A precise amount of this compound (e.g., 67 mg) is added to a fixed volume (e.g., 25 mL) of each phosphate solution.

-

Agitation: The mixtures are incubated in a shaker at 37°C for a defined period (e.g., 6 hours) to allow for binding equilibrium to be reached.

-

Separation: The polymer-phosphate complex is separated from the solution by filtration or centrifugation.

-

Quantification: The concentration of unbound phosphate remaining in the supernatant is measured using ion chromatography.

-

Calculation: The amount of bound phosphate is calculated by subtracting the unbound phosphate concentration from the initial concentration. The binding capacity is typically expressed as mmol of phosphate bound per gram of the binder.

A similar protocol is employed to determine the bile acid binding capacity, where bile acid solutions are used instead of phosphate solutions, and the unbound bile acid concentration is measured, often by high-performance liquid chromatography (HPLC).

3.2. Animal Models: The 5/6 nephrectomy (5/6 NX) rat model is a widely used and predictive animal model for studying chronic kidney disease. In this model, five-sixths of the renal mass is surgically removed, leading to progressive kidney failure, hyperphosphatemia, and secondary hyperparathyroidism, thus mimicking the human condition.

Experimental Protocol: 5/6 Nephrectomy Rat Model for Hyperphosphatemia

-

Surgical Procedure: In male Sprague-Dawley rats, a two-step surgical ablation of the kidneys is performed.

-

Diet: Following surgery, the rats are fed a diet with a high phosphate content to induce hyperphosphatemia.

-

Treatment: Animals are randomized to receive either a control diet, a diet supplemented with this compound at various doses, or a diet with a comparator phosphate binder.

-

Monitoring: Over a period of several weeks, serum and urine samples are collected to measure levels of phosphate, calcium, creatinine, blood urea (B33335) nitrogen (BUN), parathyroid hormone (PTH), and fibroblast growth factor 23 (FGF23). Fecal samples are also collected to quantify phosphate excretion.

-

Endpoint Analysis: At the end of the study, tissues such as the aorta can be examined for vascular calcification.

Preclinical studies in such models demonstrated that this compound effectively reduces serum phosphate levels and prevents the rise in FGF23, a hormone involved in phosphate regulation that is elevated in CKD.

Clinical Development: From Trials to Therapeutic Use

This compound has undergone a rigorous clinical development program to evaluate its efficacy and safety in patients with CKD and hyperphosphatemia.

4.1. Phase II and III Clinical Trials: Multiple multicenter, randomized, double-blind, placebo-controlled trials have been conducted to assess the efficacy of this compound at various fixed doses.[2][3][4]

Clinical Trial Design (Representative Example):

-

Patient Population: Patients with CKD stage 5 on dialysis with both hyperphosphatemia and dyslipidemia.

-

Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, multiple fixed-dose trial.

-

Intervention: Patients are randomized to receive this compound at doses of 3, 6, 9, 12, or 15 g/day , or a placebo.

-

Primary Endpoints: The mean change in serum phosphorus and the mean percent change in LDL-cholesterol from baseline to the end of the treatment period.

-

Secondary Endpoints: Changes in other metabolic parameters such as total cholesterol, oxidized LDL-C, HbA1c, and uric acid. Safety and tolerability are also assessed.

The following diagram outlines a typical workflow for a clinical trial of a phosphate binder like this compound.

4.2. Clinical Efficacy and Safety Data: Clinical trials have consistently demonstrated the efficacy of this compound in managing hyperphosphatemia and dyslipidemia in CKD patients on dialysis.

Table 1: Efficacy of this compound on Serum Phosphorus and LDL-Cholesterol

| Dose of this compound | Mean Reduction in Serum Phosphorus (mmol/L) | Percent Reduction in LDL-Cholesterol (%) |

| 3 g/day | - | 15.9 |

| 6 g/day | - | - |

| 9 g/day | -0.28 | 27.6 |

| 12/15 g/day (pooled) | -0.34 | - |

Data compiled from published clinical trials.[2]

In a long-term, open-label study, flexible dosing of this compound (6-15 g/day ) was shown to significantly reduce serum phosphorus over 52 weeks.

Table 2: Long-Term Efficacy of this compound on Serum Phosphorus

| Timepoint | Mean Serum Phosphorus (mg/dL) |

| Baseline | 6.99 |

| Week 52 | 5.80 |

| Mean Reduction | -1.19 |

Data from a 52-week, open-label study.

This compound was also found to reduce total cholesterol, oxidized LDL-C, HbA1c, and uric acid levels, without affecting serum calcium levels.[2] The most common adverse events reported were gastrointestinal in nature, such as nausea, vomiting, and diarrhea.

Impact on Signaling Pathways

The dual mechanism of action of this compound has significant implications for several metabolic signaling pathways.

5.1. Bile Acid Synthesis and Cholesterol Homeostasis: By sequestering bile acids, this compound interrupts the negative feedback loop that normally inhibits bile acid synthesis. This leads to the upregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids. The increased demand for cholesterol for bile acid synthesis results in the upregulation of hepatic LDL receptors, enhancing the clearance of LDL-C from the circulation.

5.2. FGF23-Klotho Axis: In CKD, elevated serum phosphate is a primary stimulus for the secretion of FGF23 from osteocytes. High levels of FGF23, in turn, contribute to a number of adverse outcomes. By effectively binding dietary phosphate, this compound helps to lower serum phosphate levels, which is expected to reduce the stimulus for FGF23 production. While direct clinical data on this compound's effect on the FGF23-Klotho axis is still emerging, the fundamental mechanism of phosphate binding strongly suggests a beneficial modulatory effect on this pathway.

The following diagram illustrates the interplay between this compound, bile acid metabolism, and cholesterol homeostasis.

Conclusion

The discovery and development of this compound (MCI-196) exemplify a rational approach to drug design, targeting multiple metabolic abnormalities with a single molecule. Its journey from a specifically engineered polymer to a clinically effective therapy for hyperphosphatemia and dyslipidemia in CKD patients highlights the importance of understanding the underlying pathophysiology of the disease. With its dual mechanism of action and favorable safety profile, this compound offers a valuable therapeutic option for a patient population with complex medical needs. Further research into its long-term effects and its impact on cardiovascular outcomes will continue to define its role in the management of chronic kidney disease.

References

- 1. Significant roles of anti-aging protein klotho and fibroblast growth factor23 in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of this compound in chronic kidney disease dialysis patients with hyperphosphataemia and dyslipidaemia: a randomized, placebo-controlled, multiple fixed-dose trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of MCI-196 (this compound) as a phosphate binder on hyperphosphataemia in aemodialysis patients: a double-blind, placebo-controlled, short-term trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects of this compound versus placebo and sevelamer in patients with CKD 5D and hyperphosphataemia: a 1-year prospective randomized study - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Characterization of Colestilan's Binding Capacity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colestilan is a non-absorbed, orally administered polymer that functions as both a phosphate (B84403) binder and a bile acid sequestrant.[1] As a cross-linked copolymer of 2-methylimidazole (B133640) and epichlorohydrin, it acts as an anion exchange resin.[1] This technical guide provides an in-depth overview of the in-vitro characterization of this compound's binding capacity, detailing experimental protocols and summarizing available data. This information is crucial for understanding its therapeutic mechanism and for the development of related compounds.

This compound's primary mechanism of action involves binding to dietary phosphate and bile acids within the gastrointestinal tract. This interaction forms a complex that is subsequently excreted in the feces, thereby preventing the absorption of these molecules into the bloodstream.[2] This dual action makes this compound a therapeutic option for managing hyperphosphatemia in patients with chronic kidney disease and for reducing cholesterol levels.[1][2]

Quantitative Data on Binding Capacity

The in-vitro binding capacity of this compound is a key determinant of its potency. These studies are typically conducted under simulated physiological conditions to assess the affinity and maximum binding capacity for target molecules like phosphate and various bile acids. The Langmuir model is often employed to analyze the equilibrium binding data, yielding two important parameters: the affinity constant (k₁) and the capacity constant (k₂).[3][4]

While specific quantitative data from head-to-head in-vitro studies for this compound are not extensively published in readily available literature, the information gathered from studies on similar second-generation bile acid sequestrants and phosphate binders provides a framework for understanding its expected performance. For instance, second-generation sequestrants are noted to have a higher bile acid binding capacity compared to first-generation agents.[3]

Table 1: In-Vitro Phosphate Binding Capacity of Various Binders

| Phosphate Binder | Binding Capacity (mmol/g) | pH Condition | Notes |

| Lanthanum Carbonate | - | Independent | Higher affinity than sevelamer (B1230288) hydrochloride at all pH levels.[5][6] |

| Sevelamer Hydrochloride | - | pH-dependent | Affinity is lower at acidic pH.[5][6] |

| Bixalomer | 6.49 | 6.09 | Maximum binding capacity observed at this pH.[5] |

Table 2: In-Vitro Bile Acid Binding Characteristics of Sequestrants

| Bile Acid Sequestrant | Target Bile Acids | Affinity/Capacity Notes |

| Colesevelam | Glycocholic Acid (GC), Glycochenodeoxycholic Acid (GCDC), Taurodeoxycholic Acid (TDC) | Binds GC significantly more tightly than cholestyramine.[3] |

| Cholestyramine | Cholate, other bile salts | Binding can be influenced by the presence of other anions.[7] |

Note: this compound is expected to have a high affinity for various bile acids, a characteristic of second-generation sequestrants.

Experimental Protocols

The in-vitro characterization of this compound's binding capacity involves both equilibrium and kinetic binding studies. These assays are crucial for establishing bioequivalence and understanding the drug's mechanism of action.[8]

Protocol 1: In-Vitro Equilibrium Phosphate Binding Assay

This protocol is adapted from general FDA guidelines for phosphate binders and can be applied to this compound.[8]

Objective: To determine the phosphate binding affinity (k₁) and capacity (k₂) of this compound at equilibrium.

Materials:

-

This compound

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

Simulated Intestinal Fluid (SIF, pH 6.8) or other relevant buffer systems (e.g., pH 4.0 and 7.0)[8]

-

Incubator shaker maintained at 37°C

-

Centrifuge

-

Ion chromatography system or a suitable phosphate quantification method

Procedure:

-

Preparation of Phosphate Solutions: Prepare a series of at least eight phosphate solutions with varying concentrations (e.g., 1 to 40 mM) in the chosen buffer.[9]

-

Incubation: Add a fixed amount of this compound to each phosphate solution.

-

Incubate the samples in a shaker at 37°C for a predetermined time sufficient to reach equilibrium (typically determined from kinetic studies, e.g., 2 hours).[9]

-

Separation: Centrifuge the samples to pellet the this compound-phosphate complex.

-

Quantification of Unbound Phosphate: Analyze the supernatant to determine the concentration of unbound phosphate using a validated analytical method like ion chromatography.[9][10]

-

Data Analysis: Calculate the amount of phosphate bound to this compound. Use the Langmuir equation to determine the binding affinity constant (k₁) and the maximum binding capacity (k₂).[3]

Protocol 2: In-Vitro Kinetic Phosphate Binding Assay

Objective: To determine the rate of phosphate binding to this compound.

Procedure:

-

Preparation of Phosphate Solutions: Prepare phosphate solutions at low and high concentrations (as determined from the equilibrium study).

-

Incubation: Add a fixed amount of this compound to each phosphate solution and incubate at 37°C in a shaker.

-

Time-course Sampling: Withdraw aliquots at multiple time intervals (e.g., 0.5, 1, 2, 3, 4 hours).[9]

-

Analysis: Immediately separate the solid and liquid phases and quantify the unbound phosphate in the supernatant.

-

Data Analysis: Plot the amount of bound phosphate against time to determine the binding rate.

Protocol 3: In-Vitro Bile Acid Binding Assay

This protocol is based on general methods for bile acid sequestrants.[3][4]

Objective: To determine the binding affinity and capacity of this compound for various bile acids.

Materials:

-

This compound

-

Bile acids (e.g., glycocholic acid, taurocholic acid, cholic acid)

-

Simulated Intestinal Fluid (SIF, pH 6.8)

-

Incubator shaker at 37°C

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Bile Acid Solutions: Prepare a series of solutions with varying concentrations of a single bile acid or a mixture of bile acids in SIF.

-

Incubation: Add a fixed amount of this compound to each bile acid solution.

-

Incubate the samples at 37°C in a shaker for a time sufficient to reach equilibrium.

-

Separation: Centrifuge the samples.

-

Quantification of Unbound Bile Acids: Analyze the concentration of unbound bile acids in the supernatant using a validated HPLC method.[11]

-

Data Analysis: Calculate the amount of bound bile acid and use the Langmuir model to determine k₁ and k₂.[3]

Signaling Pathways and Molecular Interactions

By sequestering bile acids in the intestine, this compound indirectly influences key signaling pathways that regulate lipid and glucose metabolism. The primary targets of this indirect action are the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5).[12][13]

Farnesoid X Receptor (FXR) Signaling

Bile acids are the natural ligands for FXR, a nuclear receptor highly expressed in the liver and intestine.[13] Activation of intestinal FXR by bile acids induces the expression of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents), which then travels to the liver to suppress bile acid synthesis. By binding bile acids, this compound reduces the activation of intestinal FXR, leading to lower FGF19 levels and consequently, an increased conversion of cholesterol to bile acids in the liver. This upregulation of bile acid synthesis consumes hepatic cholesterol, which in turn increases the expression of LDL receptors and enhances the clearance of LDL cholesterol from the blood.

TGR5 Signaling

TGR5 is a membrane-bound receptor that is also activated by bile acids.[13] TGR5 activation in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin (B600854) secretion and improves glucose tolerance.[13] The precise effect of bile acid sequestrants on TGR5 signaling is complex and an area of ongoing research.

Below are diagrams illustrating the experimental workflows and the signaling pathways affected by this compound.

Conclusion

This compound is a dual-action polymer that effectively binds both phosphate and bile acids in the gastrointestinal tract. Its in-vitro characterization through equilibrium and kinetic binding assays is fundamental to understanding its therapeutic efficacy. While specific quantitative binding data for this compound remains limited in publicly accessible literature, the established protocols for similar compounds provide a robust framework for its evaluation. The indirect modulation of FXR and TGR5 signaling pathways through bile acid sequestration highlights the multifaceted mechanism of action of this compound, with implications for both lipid and glucose metabolism. Further research providing direct comparative in-vitro binding data for this compound would be invaluable for the scientific and drug development communities.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. Relative in vitro efficacy of the phosphate binders lanthanum carbonate and sevelamer hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of competing anions on binding of bile salts by cholestyramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fda.gov [fda.gov]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. A phosphate binding assay for sevelamer hydrochloride by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. basinc.com [basinc.com]

- 12. This compound decreases weight gain by enhanced NEFA incorporation in biliary lipids and fecal lipid excretion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

Untangling the Web: A Technical Guide to the Molecular Interactions of Colestilan and Intestinal Phosphate Transport

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperphosphatemia, a condition characterized by elevated serum phosphate (B84403) levels, is a critical concern, particularly in patients with end-stage renal disease. Colestilan, a non-absorbed, anion-exchange resin, serves as a vital therapeutic agent in managing this condition. This technical guide delves into the core molecular interactions between this compound and the mechanisms of intestinal phosphate transport. While direct molecular engagement with intestinal phosphate transporters has not been demonstrated, this compound's primary efficacy lies in its potent ability to sequester luminal phosphate, thereby indirectly modulating the intricate pathways of phosphate absorption. This document provides a comprehensive overview of the current understanding of this interaction, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying physiological processes.

Introduction: The Challenge of Hyperphosphatemia and the Role of this compound

The maintenance of phosphate homeostasis is a complex physiological process primarily regulated by the interplay between intestinal absorption, bone metabolism, and renal excretion. In chronic kidney disease (CKD), impaired renal function leads to phosphate retention and subsequent hyperphosphatemia, a key contributor to cardiovascular morbidity and mortality.

This compound emerges as a significant therapeutic intervention. It is a cross-linked copolymer of 2-methylimidazole (B133640) and epichlorohydrin, functioning as an anion exchanger with a high affinity for phosphate and bile acid anions within the gastrointestinal tract[1]. By binding to dietary phosphate, this compound forms an insoluble complex that is excreted in the feces, thereby reducing the overall phosphate load available for absorption[1][2].

The Landscape of Intestinal Phosphate Absorption

Intestinal phosphate absorption is a multifaceted process occurring through two primary pathways: the transcellular and paracellular routes.

-

Transcellular Pathway: This active, saturable process is mediated by specific transporter proteins located on the apical membrane of enterocytes. The primary transporter responsible for the majority of active phosphate uptake is the sodium-dependent phosphate cotransporter 2b (NaPi-IIb), with minor contributions from PiT-1 and PiT-2[3][4]. This pathway is crucial when luminal phosphate concentrations are low[5][6]. The expression and activity of NaPi-IIb are tightly regulated by factors such as dietary phosphate levels and vitamin D (calcitriol)[3][5].

-

Paracellular Pathway: This passive, non-saturable pathway allows for the movement of phosphate ions through the tight junctions between enterocytes. This route is concentration-dependent and becomes the predominant mechanism for phosphate absorption at higher luminal phosphate concentrations, typical after a meal[6][7][8].

This compound's mechanism of action directly impacts the initial step of both pathways by reducing the concentration of free phosphate in the intestinal lumen.

This compound's Indirect Interaction with Intestinal Phosphate Transporters

Current scientific evidence does not support a direct molecular binding or modulation of intestinal phosphate transporters, such as NaPi-IIb, by this compound. Instead, the interaction is indirect, driven by the sequestration of luminal phosphate.

By significantly lowering the concentration of available phosphate in the intestinal chyme, this compound creates an environment that can influence the dynamics of both transcellular and paracellular transport. The reduction in the phosphate gradient across the intestinal epithelium diminishes the driving force for passive paracellular absorption. While the impact on the active, transporter-mediated pathway is less direct, a sustained reduction in luminal phosphate could potentially lead to adaptive regulatory changes in the expression of phosphate transporters, although this has not been specifically demonstrated for this compound.

Quantitative Data on this compound's Efficacy

Clinical trials have provided robust quantitative data on the efficacy of this compound in reducing serum phosphorus levels in patients with hyperphosphatemia.

| Study | Dosage | Duration | Mean Change in Serum Phosphorus | Reference |

| Kurihara et al. | 6 g/day | 2 weeks | -0.55 ± 1.23 mg/dL (vs. +0.84 ± 0.95 mg/dL for placebo) | [9] |

| Locatelli et al. | 9 g/day | 12 weeks | -0.28 mmol/L | [10] |

| Locatelli et al. | 12/15 g/day (pooled) | 12 weeks | -0.34 mmol/L | [10] |

| Block et al. | 6-15 g/day | 12 weeks | -1.54 mg/dL from baseline | [11] |

| Block et al. | 6-15 g/day | 4 weeks (withdrawal) | -1.01 mg/dL difference vs. placebo | [11] |

Experimental Protocols for Investigating Drug-Transporter Interactions

While a direct interaction between this compound and intestinal phosphate transporters is not established, the following experimental protocols are standard in the field for investigating such potential interactions.

In Vitro Binding Assays

These assays are fundamental to determining the binding affinity of a compound to a target.

-

Objective: To quantify the binding kinetics and equilibrium of a phosphate binder.

-

Methodology:

-

Preparation of Solutions: Prepare simulated intestinal fluid at various pH levels (e.g., 5.0, 7.0) containing a range of phosphate concentrations.

-

Incubation: Incubate a fixed amount of the phosphate binder (e.g., this compound) with the phosphate solutions for a predetermined time at 37°C with constant agitation.

-

Separation: Separate the binder-phosphate complex from the solution by centrifugation or filtration.

-

Quantification: Measure the concentration of unbound phosphate in the supernatant using a colorimetric assay (e.g., molybdate (B1676688) method).

-

Data Analysis: Calculate the amount of bound phosphate and analyze the data using binding isotherms (e.g., Langmuir or Freundlich models) to determine binding capacity and affinity.

-

-

FDA Guidance: The FDA provides guidance on in vitro binding studies for bioequivalence demonstration of locally acting gastrointestinal drugs, which includes kinetic and equilibrium binding studies[12].

Cellular Uptake Assays

These assays assess the ability of a compound to inhibit the function of a specific transporter.

-

Objective: To determine if a test compound inhibits the uptake of a known substrate by a specific transporter.

-

Methodology:

-

Cell Culture: Use cell lines that overexpress the intestinal phosphate transporter of interest (e.g., HEK293 cells transfected with the NaPi-IIb gene).

-

Incubation: Incubate the cells with a radiolabeled phosphate substrate (e.g., ³²P) in the presence and absence of the test compound (this compound) at various concentrations.

-

Washing and Lysis: After incubation, wash the cells to remove extracellular substrate and then lyse the cells.

-

Quantification: Measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value of the test compound for the inhibition of phosphate uptake.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ccjm.org [ccjm.org]

- 3. Intestinal Phosphate Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intestinal phosphate transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Intestinal phosphate absorption: The paracellular pathway predominates? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 8. Paracellular transport of phosphate along the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of MCI-196 (this compound) as a phosphate binder on hyperphosphataemia in aemodialysis patients: a double-blind, placebo-controlled, short-term trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of this compound in chronic kidney disease dialysis patients with hyperphosphataemia and dyslipidaemia: a randomized, placebo-controlled, multiple fixed-dose trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Randomized, Double-Blind, Placebo-Controlled, Withdrawal Study of this compound after Dose Titration in Chronic Kidney Disease Dialysis Patients with Hyperphosphatemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fda.gov [fda.gov]

Preclinical Toxicology and Safety Profile of Colestilan: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Colestilan (MCI-196) is a non-absorbable, anion-exchange resin developed primarily for the treatment of hypercholesterolemia and hyperphosphatemia. As a bile acid sequestrant, its mechanism of action is localized to the gastrointestinal tract, which inherently suggests a favorable systemic safety profile. This whitepaper provides a comprehensive overview of the publicly available preclinical toxicology and safety data for this compound. While specific quantitative data from pivotal regulatory toxicology studies (e.g., LD50, NOAEL) are not extensively detailed in the public domain, this document synthesizes information from preclinical efficacy studies, data on similar compounds, and established principles of toxicology testing to construct a robust safety profile. This guide also outlines the standard experimental protocols relevant to the preclinical safety assessment of a drug of this class and visualizes key pathways and processes to facilitate understanding.

Introduction to this compound

This compound is a high-molecular-weight polymer designed to bind bile acids and phosphate (B84403) in the gastrointestinal tract, preventing their reabsorption. This dual action makes it a therapeutic agent for lowering low-density lipoprotein cholesterol (LDL-C) and controlling serum phosphorus levels, particularly in patients with chronic kidney disease.[1][2][3] Its non-systemic absorption is a key feature of its safety profile.

Pharmacodynamic and Pharmacokinetic Profile

Mechanism of Action

This compound is not absorbed from the gastrointestinal tract and is excreted in the feces. Its therapeutic effects are mediated by two primary mechanisms:

-

Bile Acid Sequestration: In the intestine, this compound binds to bile acids, preventing their reabsorption through the enterohepatic circulation.[4] This depletion of the bile acid pool stimulates the liver to synthesize more bile acids from cholesterol. The resulting upregulation of hepatic cholesterol utilization leads to an increased expression of LDL receptors on hepatocytes, enhancing the clearance of LDL-C from the bloodstream.[4]

-

Phosphate Binding: As an anion-exchange resin, this compound also binds dietary phosphate in the gut, forming an insoluble complex that is excreted. This reduces the overall phosphate absorption into the bloodstream.

Below is a diagram illustrating the mechanism of action of this compound in lowering LDL-C.

References

- 1. Effect of MCI-196 (this compound) as a phosphate binder on hyperphosphataemia in aemodialysis patients: a double-blind, placebo-controlled, short-term trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interpretative considerations for clinical pathology findings in nonclinical toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of this compound in chronic kidney disease dialysis patients with hyperphosphataemia and dyslipidaemia: a randomized, placebo-controlled, multiple fixed-dose trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound decreases weight gain by enhanced NEFA incorporation in biliary lipids and fecal lipid excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

Colestilan's Hypothesized Impact on Gut Microbiome in Renal Disease: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract: Chronic kidney disease (CKD) is intrinsically linked to significant alterations in the gut microbiome, a condition termed "uremic dysbiosis." This dysbiosis contributes to the progression of renal disease and its comorbidities through the increased production of gut-derived uremic toxins. Colestilan, a non-absorbable, dual-action polymer that functions as both a phosphate (B84403) binder and a bile acid sequestrant, is approved for the treatment of hyperphosphatemia in CKD patients on dialysis.[1][2] While direct studies on this compound's effect on the gut microbiome in renal disease models are currently unavailable, its unique dual mechanism of action suggests a strong potential to modulate the gut microbial composition and metabolism. This technical guide synthesizes the available evidence on mechanistically similar compounds to build a robust hypothesis on the potential effects of this compound on the gut microbiome in the context of renal disease. We will delve into the experimental protocols for investigating such effects, present comparative data from other phosphate binders and bile acid sequestrants, and propose the signaling pathways through which this compound may exert its influence.

Introduction: The Gut-Kidney Axis in Chronic Kidney Disease

The concept of the gut-kidney axis highlights the bidirectional relationship between the gut microbiome and renal function. In CKD, the accumulation of uremic toxins, such as urea (B33335), in the gastrointestinal tract alters the gut environment, leading to a shift in the microbial community.[3] This uremic dysbiosis is characterized by a decrease in the abundance of beneficial, short-chain fatty acid (SCFA)-producing bacteria and an overgrowth of proteolytic bacteria. These proteolytic bacteria ferment amino acids, producing precursors to potent uremic toxins like indoxyl sulfate (B86663) and p-cresyl sulfate, which are then absorbed into the circulation and contribute to the progression of CKD and cardiovascular disease.[4][5]

This compound, a non-absorbable, non-calcium, non-metal, anion-exchange resin, is a cross-linked copolymer of 2-methylimidazole (B133640) and epichlorohydrin.[1][6] It is not absorbed from the gut and is excreted in the feces along with the anions it binds.[1][7] This unique profile as both a phosphate binder and a bile acid sequestrant positions it to potentially modulate the gut microbiome through at least two distinct mechanisms.

Hypothesized Mechanism of this compound's Impact on the Gut Microbiome

Given the absence of direct studies on this compound's effect on the gut microbiome in renal disease, we propose a hypothesized mechanism of action based on its dual functionality and evidence from similar compounds.

Phosphate Binding and its Microbial Consequences

Hyperphosphatemia is a hallmark of advanced CKD. Phosphate binders are a cornerstone of its management.[8] By binding dietary phosphate, this compound reduces the availability of this essential nutrient for microbial growth and metabolism in the gut. This could selectively inhibit the proliferation of certain bacterial taxa that are dependent on high phosphate concentrations, thereby altering the overall microbial community structure.

Bile Acid Sequestration and Microbiome Modulation

This compound's ability to bind bile acids is another key mechanism through which it can influence the gut microbiome.[2][6] Bile acids are not only crucial for lipid digestion but also act as signaling molecules that shape the gut microbial community. The sequestration of bile acids by this compound in the small intestine disrupts their enterohepatic circulation. This leads to an increased synthesis of new bile acids from cholesterol in the liver and alters the composition of the bile acid pool that reaches the colon.[9] Different bacterial species have varying tolerances and metabolic capabilities related to bile acids. Therefore, a shift in the bile acid profile can create a selective pressure that favors the growth of certain bacteria over others.

The proposed signaling pathway for this compound's action on the gut microbiome is depicted in the following diagram:

Data from Mechanistically Similar Compounds

To substantiate our hypothesis, we have compiled quantitative data on the effects of other phosphate binders and bile acid sequestrants on the gut microbiome from various studies.

Impact of Phosphate Binders on Gut Microbiome Composition

| Phosphate Binder | Animal/Human Study | Key Findings on Gut Microbiome | Reference |

| Sevelamer (B1230288) Carbonate | Hemodialysis Patients | Increased abundance of beneficial SCFA-producing bacteria (e.g., Bifidobacterium, Lactobacillus). Reduced levels of uremic toxins. | Fia B. et al., J Ren Nutr, 2021 |

| Lanthanum Carbonate | CKD Rat Model (5/6 nephrectomy) | Altered microbial community structure with changes in the abundance of several bacterial genera. | Wang J. et al., Biol Trace Elem Res, 2020 |

| Ferric Citrate | Hemodialysis Patients | Associated with a more diverse microbiome compared to calcium carbonate. Increased abundance of Bacteroidetes and decreased Firmicutes. | Lin C. et al., Nutrients, 2021 |

| Calcium Carbonate | Hemodialysis Patients | Reduced microbial species diversity (Shannon and Simpson indices). Enriched in the order Lactobacillales. | Lin C. et al., Nutrients, 2021 |

Impact of Bile Acid Sequestrants on Gut Microbiome Composition

| Bile Acid Sequestrant | Animal/Human Study | Key Findings on Gut Microbiome | Reference |

| Cholestyramine | Mouse Model (Western diet) | Increased alpha diversity. Restored the relative abundance of several taxa to levels seen in control diet-fed mice. | Zheng X. et al., Microbiome, 2021 |

| Colesevelam | Healthy Human Volunteers | Significantly altered the gut microbiota composition, with an increase in the abundance of Akkermansia muciniphila. | O'Keeffe M. et al., J Clin Endocrinol Metab, 2021 |

| Colesevelam | Patients with Type 2 Diabetes | Increased the richness and diversity of the gut microbiome. Altered the abundance of several bacterial genera involved in bile acid metabolism. | He J. et al., Diabetes Care, 2022 |

Experimental Protocols for Investigating this compound's Effects

To directly assess the impact of this compound on the gut microbiome in renal disease, a well-controlled preclinical study is necessary. Below are detailed methodologies for a typical experimental workflow.

Animal Model of Chronic Kidney Disease

Adenine-Induced Nephropathy Model:

-

Animals: Male Wistar rats (8 weeks old, 200-250g).

-

Acclimatization: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for one week with free access to standard chow and water.

-

Induction of CKD: Administer a diet containing 0.75% (w/w) adenine (B156593) for 4 weeks to induce chronic renal failure. Control animals receive a standard diet.

-

Monitoring: Monitor body weight, food and water intake, and urine output throughout the study. Collect blood samples weekly to measure serum creatinine (B1669602) and blood urea nitrogen (BUN) to confirm the development of renal impairment.

Treatment Protocol

-

Grouping: After 4 weeks of adenine diet, divide the CKD rats into two groups: CKD + Vehicle and CKD + this compound. A third group of healthy rats will serve as a non-diseased control.

-

Dosing: Administer this compound (e.g., 1% w/w in the diet) or vehicle (control diet) for a subsequent 4-8 weeks. The dose should be based on allometric scaling from human therapeutic doses.

Gut Microbiome Analysis

-

Sample Collection: Collect fresh fecal samples from each rat at baseline (before treatment) and at the end of the treatment period. Samples should be immediately frozen in liquid nitrogen and stored at -80°C until analysis.

-

DNA Extraction: Extract total bacterial DNA from fecal samples using a commercially available kit (e.g., QIAamp PowerFecal Pro DNA Kit) according to the manufacturer's instructions.

-

16S rRNA Gene Sequencing:

-

Amplify the V3-V4 hypervariable region of the 16S rRNA gene using specific primers with barcode sequences.

-

Purify the PCR products and pool them in equimolar concentrations.

-

Perform paired-end sequencing on an Illumina MiSeq or NovaSeq platform.

-

-

Bioinformatic Analysis:

-

Process the raw sequencing reads using a standard pipeline such as QIIME 2 or DADA2 to perform quality filtering, denoising, merging of paired-end reads, and chimera removal.

-

Assign taxonomy to the resulting amplicon sequence variants (ASVs) using a reference database like SILVA or Greengenes.

-

Calculate alpha diversity indices (e.g., Shannon, Simpson, Chao1) and beta diversity (e.g., Bray-Curtis dissimilarity, weighted and unweighted UniFrac) to assess within-sample and between-sample diversity, respectively.

-

Perform statistical analyses (e.g., PERMANOVA, ANCOM) to identify differentially abundant taxa between the experimental groups.

-

The following diagram illustrates the proposed experimental workflow:

Conclusion and Future Directions

While direct evidence is currently lacking, the dual mechanism of this compound as a phosphate binder and bile acid sequestrant provides a strong theoretical basis for its potential to modulate the gut microbiome in patients with chronic kidney disease. By altering the availability of key nutrients and signaling molecules in the gut, this compound may shift the microbial community towards a less pathogenic profile, potentially reducing the production of uremic toxins and contributing to improved clinical outcomes beyond its established effects on hyperphosphatemia and dyslipidemia.[2][10]

The experimental framework outlined in this whitepaper provides a roadmap for future preclinical studies to rigorously test this hypothesis. Such research is crucial to fully elucidate the therapeutic potential of this compound in the management of CKD and its associated gut dysbiosis. Future investigations should also incorporate metabolomic analyses to directly measure changes in gut-derived uremic toxins and SCFAs, providing a more comprehensive understanding of the functional consequences of this compound-induced microbiome alterations. For drug development professionals, these insights could pave the way for novel therapeutic strategies targeting the gut-kidney axis in renal disease.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Evaluation of this compound in chronic kidney disease dialysis patients with hyperphosphataemia and dyslipidaemia: a randomized, placebo-controlled, multiple fixed-dose trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. droracle.ai [droracle.ai]

- 6. The effects of this compound versus placebo and sevelamer in patients with CKD 5D and hyperphosphataemia: a 1-year prospective randomized study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Absorption and Excretion of this compound in Healthy Subjects | springermedicine.com [springermedicine.com]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. Bile Acid Sequestrants Based on Natural and Synthetic Gels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effects of this compound versus placebo and sevelamer in patients with CKD 5D and hyperphosphataemia: a 1-year prospective randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Phosphate Binding Assay Using Colestilan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colestilan is a non-absorbed, anion-exchange polymer developed for the management of hyperphosphatemia, a condition characterized by elevated phosphate (B84403) levels in the blood, commonly observed in patients with chronic kidney disease (CKD) on dialysis.[1][2] The primary mechanism of action of this compound is the binding of dietary phosphate within the gastrointestinal tract, forming an insoluble complex that is subsequently excreted, thereby reducing the absorption of phosphate into the bloodstream.[1][3] In vitro phosphate binding assays are crucial for characterizing the phosphate binding capacity and kinetics of this compound, providing valuable data for drug development and quality control.

This document provides a detailed protocol for conducting an in vitro phosphate binding assay to evaluate the efficacy of this compound. The protocol covers both equilibrium and kinetic binding studies, followed by a widely used colorimetric method for the quantification of unbound phosphate.

Principle of the Assay

The in vitro phosphate binding assay involves incubating a known amount of this compound with a solution containing a known concentration of phosphate. After a specified incubation period, the this compound-phosphate complex is separated from the solution by filtration. The concentration of unbound phosphate remaining in the filtrate is then quantified. The amount of phosphate bound to this compound is calculated as the difference between the initial and the unbound phosphate concentrations. This allows for the determination of the phosphate binding capacity of the polymer, typically expressed as mmol of phosphate bound per gram of this compound.[4]

Experimental Protocols

Part 1: In Vitro Phosphate Binding - Equilibrium and Kinetic Studies

This part of the protocol is adapted from established methods for evaluating phosphate binders.[5][6][7][8]

1.1. Materials and Reagents

-

This compound (active pharmaceutical ingredient)

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

Sodium chloride (NaCl)

-

N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES) buffer

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Deionized water

-

Orbital shaker incubator

-

Centrifuge tubes (50 mL)

-

Syringe filters (0.45 µm)

-

Analytical balance

-

pH meter

1.2. Preparation of Solutions

-

Phosphate Stock Solution (e.g., 40 mM): Accurately weigh the required amount of KH₂PO₄ and dissolve it in a buffer solution containing 100 mM BES and 80 mM NaCl. Adjust the pH to the desired level (e.g., pH 4.0, 5.5, and 7.0 to simulate different parts of the gastrointestinal tract) using HCl or NaOH.[8] Dilute to the final volume with the buffer solution.

-

Working Phosphate Solutions: Prepare a series of working phosphate solutions with varying concentrations (e.g., 1, 5, 10, 15, 20, 25, 30, and 40 mM) by diluting the phosphate stock solution with the corresponding pH-adjusted buffer.[5][8]

1.3. Equilibrium Binding Assay

-

Accurately weigh a specific amount of this compound (e.g., 100 mg) into a series of 50 mL centrifuge tubes.

-

Add a fixed volume (e.g., 30 mL) of each working phosphate solution to the tubes.

-

Incubate the tubes in an orbital shaker at 37°C for a predetermined time sufficient to reach equilibrium (e.g., 4 hours). The time to reach equilibrium should be determined from the kinetic study.[5][8]

-

After incubation, centrifuge the tubes to pellet the this compound-phosphate complex.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any remaining polymer particles.

-

The filtrate, containing the unbound phosphate, is now ready for quantification (see Part 2).

1.4. Kinetic Binding Assay

-

Accurately weigh a specific amount of this compound (e.g., 100 mg) into a series of 50 mL centrifuge tubes.

-

Add a fixed volume (e.g., 30 mL) of a single phosphate concentration (e.g., 20 mM) to each tube.

-

Incubate the tubes in an orbital shaker at 37°C.

-

At various time points (e.g., 0.5, 1, 2, 3, 4, and 6 hours), remove a tube from the shaker.[8]

-

Immediately centrifuge and filter the sample as described in the equilibrium binding assay.

-

Quantify the unbound phosphate in the filtrate to determine the rate of binding.

Part 2: Quantification of Unbound Phosphate - Molybdenum Blue Colorimetric Method

This method is a well-established and sensitive technique for phosphate determination.[9][10][11]

2.1. Materials and Reagents

-

Ammonium (B1175870) molybdate

-

Potassium antimonyl tartrate

-

Ascorbic acid

-

Sulfuric acid (H₂SO₄)

-

Phosphate standard solution (for calibration curve)

-

UV/Vis Spectrophotometer

-

Volumetric flasks and pipettes

2.2. Preparation of Reagents

-

Combined Reagent: Prepare a fresh combined reagent by mixing solutions of ammonium molybdate, potassium antimonyl tartrate, and ascorbic acid in a sulfuric acid solution as per standard laboratory protocols for the molybdenum blue method.[10]

2.3. Phosphate Quantification Procedure

-

Preparation of Calibration Standards: Prepare a series of phosphate standards of known concentrations (e.g., 0.2, 0.4, 0.6, 0.8, and 1.0 mg P/dm³) from the phosphate standard solution.[10]

-

Color Development:

-

Spectrophotometric Measurement:

-

Calculation:

-

Plot a calibration curve of absorbance versus phosphate concentration for the standards.

-

Use the calibration curve to determine the concentration of unbound phosphate in the samples.

-

Calculate the amount of bound phosphate by subtracting the unbound phosphate concentration from the initial phosphate concentration.

-

The phosphate binding capacity is then calculated as mmol of phosphate bound per gram of this compound.

-

Data Presentation

The quantitative data obtained from the in vitro phosphate binding assays can be summarized in the following tables for clear comparison and analysis.

Table 1: Equilibrium Phosphate Binding of this compound at Different pH Values

| Initial Phosphate Concentration (mM) | Unbound Phosphate (mM) at pH 4.0 | Bound Phosphate (mmol/g) at pH 4.0 | Unbound Phosphate (mM) at pH 5.5 | Bound Phosphate (mmol/g) at pH 5.5 | Unbound Phosphate (mM) at pH 7.0 | Bound Phosphate (mmol/g) at pH 7.0 |

| 1 | ||||||

| 5 | ||||||

| 10 | ||||||

| 15 | ||||||

| 20 | ||||||

| 25 | ||||||

| 30 | ||||||

| 40 |

Table 2: Kinetic Phosphate Binding of this compound

| Incubation Time (hours) | Unbound Phosphate (mM) | Bound Phosphate (mmol/g) |

| 0.5 | ||

| 1 | ||

| 2 | ||

| 3 | ||

| 4 | ||

| 6 |

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the underlying principle of the phosphate binding assay.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. biomedicus.gr [biomedicus.gr]

- 4. A phosphate binding assay for sevelamer hydrochloride by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

- 6. austinpublishinggroup.com [austinpublishinggroup.com]

- 7. Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Phosphate test - Wikipedia [en.wikipedia.org]

- 10. Colourimetric determination of phosphate [wwwchem.uwimona.edu.jm]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Colestilan Dosage Calculation for Rodent Models of Chronic Kidney Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colestilan is a non-absorbed, non-calcium, non-metal, anion-exchange resin that acts as a phosphate (B84403) binder in the gastrointestinal tract. It is approved in Europe for the treatment of hyperphosphatemia in adult patients with chronic kidney disease (CKD) on dialysis. In the context of preclinical research, establishing an appropriate dosage of this compound in rodent models of CKD is crucial for evaluating its therapeutic potential, understanding its mechanism of action, and assessing its safety profile. These application notes provide a comprehensive guide to calculating and administering this compound in rodent models of CKD, based on available preclinical data for similar phosphate binders and existing studies with this compound in other rodent models.

Data Presentation: Extrapolated Dosage of this compound and Comparative Dosages of Other Phosphate Binders

| Phosphate Binder | Rodent Model | Dosage (% of feed, w/w) | Route of Administration | Key Findings |

| This compound (extrapolated) | Adenine-induced CKD (Rat/Mouse) | 1.0% - 3.0% | Mixed in feed | Hypothetical: Reduction in serum phosphate, FGF23, and PTH levels. |

| This compound | Hyperlipidemic E3L Mice | 1.5% | Mixed in feed | Decreased body weight and plasma cholesterol.[1] |

| Sevelamer Hydrochloride | Adenine-induced CKD (Rat) | 0.6% - 3.0% | Mixed in feed | Dose-dependent reduction in serum and urinary phosphorus.[2][3][4] |

| Bixalomer | Adenine-induced CKD (Rat) | 0.3% - 9.0% | Mixed in feed | Dose-dependent reduction in urinary phosphorus excretion.[2] |

| Lanthanum Carbonate | Adenine-induced CKD (Rat) | 2.0% | Mixed in feed | Reduced hyperphosphatemia and secondary hyperparathyroidism.[5][6] |

| PA21 (iron-based) | Adenine-induced CKD (Rat) | 0.5% - 5.0% | Mixed in feed | Dose-dependent decrease in serum phosphorus and PTH.[3][4] |

Note: The extrapolated dosage for this compound is a starting recommendation and should be optimized in pilot studies for each specific rodent model and experimental design.

Experimental Protocols

Induction of Chronic Kidney Disease (Adenine-Induced Model)

The adenine-induced model of CKD is a well-established and widely used method that mimics many of the pathophysiological features of human CKD.

Materials:

-

Male Sprague-Dawley rats (8-10 weeks old) or C57BL/6 mice (8-10 weeks old)

-

Standard rodent chow

-

Adenine (B156593) (Sigma-Aldrich or equivalent)

-

Powdered rodent chow for mixing

Protocol for Rats:

-

Prepare a diet containing 0.75% (w/w) adenine by thoroughly mixing adenine powder with powdered standard rodent chow.

-

Provide the adenine-containing diet to the rats ad libitum for 4 weeks.

-

House the animals in a controlled environment with free access to water.

-

Monitor animal health, body weight, and food and water intake regularly.

-

At the end of the 4-week induction period, confirm the development of CKD by measuring serum creatinine (B1669602), blood urea (B33335) nitrogen (BUN), and phosphorus levels.

Protocol for Mice:

-

Prepare a diet containing 0.2% (w/w) adenine in powdered standard rodent chow.

-

Administer the adenine diet to mice ad libitum for 4-6 weeks.

-

Monitor the mice as described for the rat protocol.

-

Confirm CKD development through biochemical analysis of blood samples.

This compound Dosage Calculation and Administration

Dosage Calculation:

Based on the available data, a starting dosage range of 1.0% to 3.0% (w/w) this compound in the feed is recommended for both rat and mouse models of CKD.

-

Example Calculation for a 1 kg batch of feed at a 2% dosage:

-

Weight of this compound = 1000 g (total feed) * 0.02 = 20 g

-

Weight of powdered chow = 1000 g - 20 g = 980 g

-

Thoroughly mix 20 g of this compound with 980 g of powdered rodent chow.

-

Administration Protocol:

-

Following the CKD induction period, switch the animals to the specially prepared diet containing this compound.

-

The this compound-mixed feed should be provided ad libitum for the duration of the treatment period (typically 4-8 weeks).

-

A control CKD group should receive the same powdered chow without this compound. A sham group (no CKD induction) receiving a standard diet should also be included.

-

Ensure fresh feed is provided regularly, and monitor food consumption to estimate the daily dose of this compound ingested per animal.

Assessment of Efficacy

Biochemical Analysis:

-

Collect blood samples at baseline (after CKD induction but before treatment) and at regular intervals during the treatment period.

-

Analyze serum for:

-

Phosphorus

-

Creatinine

-

Blood Urea Nitrogen (BUN)

-

Calcium

-

Parathyroid Hormone (PTH)

-

Fibroblast Growth Factor 23 (FGF23)

-

Urine Analysis:

-

House animals in metabolic cages to collect 24-hour urine samples.

-

Measure urinary phosphorus and creatinine excretion.

Histological Analysis:

-

At the end of the study, euthanize the animals and collect the kidneys.

-

Fix the kidneys in 10% neutral buffered formalin and embed in paraffin.

-

Perform histological staining (e.g., Hematoxylin and Eosin (H&E), Masson's trichrome) to assess:

-

Tubular injury

-

Interstitial fibrosis

-

Glomerulosclerosis

-

Vascular calcification

-

Mandatory Visualizations

Caption: Experimental workflow for evaluating this compound in a rodent model of CKD.

References

- 1. This compound decreases weight gain by enhanced NEFA incorporation in biliary lipids and fecal lipid excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bixalomer, a novel phosphate binder with a small swelling index, improves hyperphosphatemia in chronic kidney disease rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PA21, a novel phosphate binder, improves renal osteodystrophy in rats with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Long-term treatment with lanthanum carbonate reduces mineral and bone abnormalities in rats with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Long-term treatment with lanthanum carbonate reduces mineral and bone abnormalities in rats with chronic renal failure - PMC [pmc.ncbi.nlm.nih.gov]